molecular formula C15H11N5S B14502591 4-[(1E)-3-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)triaz-1-en-1-yl]benzonitrile CAS No. 64496-55-5

4-[(1E)-3-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)triaz-1-en-1-yl]benzonitrile

Cat. No.: B14502591
CAS No.: 64496-55-5
M. Wt: 293.3 g/mol
InChI Key: QVFCCFVMNZBCMZ-UHFFFAOYSA-N
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Description

4-[(1E)-3-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)triaz-1-en-1-yl]benzonitrile is a complex organic compound that features a benzothiazole moiety linked to a benzonitrile group through a triazene linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-3-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)triaz-1-en-1-yl]benzonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-3-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)triaz-1-en-1-yl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products

    Oxidation: Oxidized benzothiazole derivatives.

    Reduction: Reduced triazene derivatives.

    Substitution: Substituted benzothiazole derivatives.

Mechanism of Action

The mechanism of action of 4-[(1E)-3-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)triaz-1-en-1-yl]benzonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1E)-3-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)triaz-1-en-1-yl]benzonitrile is unique due to its combination of a benzothiazole moiety, a triazene linkage, and a benzonitrile group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

64496-55-5

Molecular Formula

C15H11N5S

Molecular Weight

293.3 g/mol

IUPAC Name

4-[[(3-methyl-1,3-benzothiazol-2-ylidene)amino]diazenyl]benzonitrile

InChI

InChI=1S/C15H11N5S/c1-20-13-4-2-3-5-14(13)21-15(20)18-19-17-12-8-6-11(10-16)7-9-12/h2-9H,1H3

InChI Key

QVFCCFVMNZBCMZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2SC1=NN=NC3=CC=C(C=C3)C#N

Origin of Product

United States

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